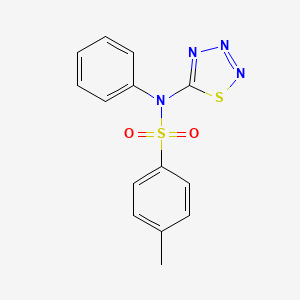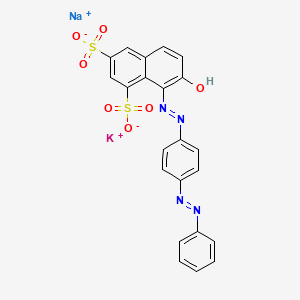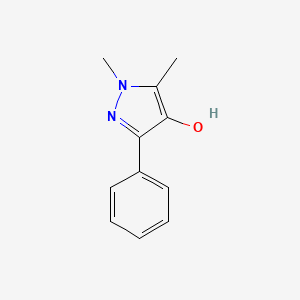
2,3-Dihydro-1h,1'h-1,2'-biindene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1h,1’h-1,2’-biindene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which consists of two indene units fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1h,1’h-1,2’-biindene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to produce the desired compound .
Industrial Production Methods
Industrial production of 2,3-Dihydro-1h,1’h-1,2’-biindene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on carbon, and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions
2,3-Dihydro-1h,1’h-1,2’-biindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
科学的研究の応用
2,3-Dihydro-1h,1’h-1,2’-biindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial agents, exhibiting activity against various bacteria and fungi
Industry: It is used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,3-Dihydro-1h,1’h-1,2’-biindene and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation.
類似化合物との比較
Similar Compounds
Indane (2,3-Dihydro-1H-indene): A closely related compound with a single indene unit.
Benzimidazole: Another polycyclic aromatic compound with similar structural features.
Imidazole: A heterocyclic compound with a similar aromatic ring system.
Uniqueness
2,3-Dihydro-1h,1’h-1,2’-biindene is unique due to its fused indene structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
69381-18-6 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H16/c1-2-7-15-12-16(11-14(15)6-1)18-10-9-13-5-3-4-8-17(13)18/h1-8,11,18H,9-10,12H2 |
InChIキー |
KRDBPYIPLJNENY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1C3=CC4=CC=CC=C4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


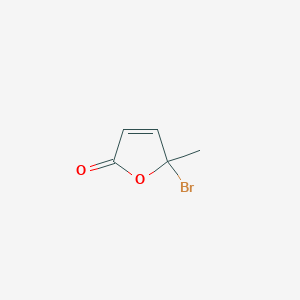

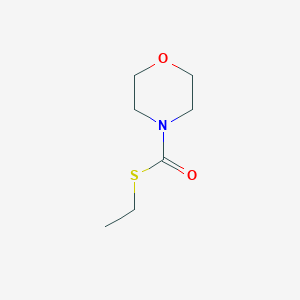
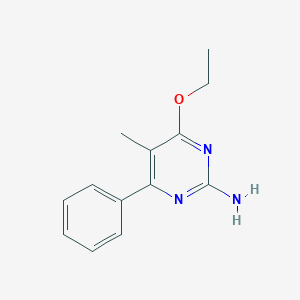
![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)

